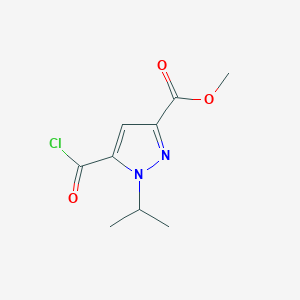
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorocarbonyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorocarbonyl Group: The chlorocarbonyl group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Esterification: The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorocarbonyl group in Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The chlorocarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Methanol (CH₃OH): Used in esterification reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Potassium Permanganate (KMnO₄): Used for oxidation reactions.
Major Products
Amides: Formed from nucleophilic substitution with amines.
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction of the chlorocarbonyl group.
科学的研究の応用
Chemistry
In organic synthesis, Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for various modifications, making it valuable in the development of new compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with therapeutic effects.
Industry
In the agrochemical industry, derivatives of this compound may be used as pesticides or herbicides. The presence of the chlorocarbonyl group can enhance the biological activity of these derivatives, making them effective against a wide range of pests and weeds.
作用機序
The mechanism by which Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
類似化合物との比較
Similar Compounds
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The isopropyl group offers steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
methyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-5(2)12-7(8(10)13)4-6(11-12)9(14)15-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWQNAFXCPQUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)

![N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-3-carboxamide](/img/structure/B2473088.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)
![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)
![13-(ethylsulfanyl)-11-methyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2473092.png)

![2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2473094.png)


![N-(2,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2473100.png)
![ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

